REACTION_CXSMILES
|
[CH2:1]([C:5]1[C:14](=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].P(Cl)(Cl)([Cl:18])=O.[OH-].[NH4+]>O>[CH2:1]([C:5]1[CH:6]=[N:7][C:8]2[C:13]([C:14]=1[Cl:18])=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:2][CH2:3][CH3:4] |f:2.3|
|
Name
|
product
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=CNC2=CC=CC=C2C1=O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
the extracts were washed with a saturated solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 30 ml of ethanol
|
Type
|
ADDITION
|
Details
|
treated for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux in the presence of activated charcoal
|
Type
|
FILTRATION
|
Details
|
by filtering on hyflosupercel
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=NC2=CC=CC=C2C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 511 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |